molecular formula C21H30Cl2N2O2 B1663606 Hydroxydiethylphenamine CAS No. 13073-96-6

Hydroxydiethylphenamine

Cat. No. B1663606
CAS RN: 13073-96-6
M. Wt: 413.4 g/mol
InChI Key: RBSDUJACXBVDDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, the products it forms, and the conditions needed for these reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It can also involve studying how the compound behaves under different conditions .

Scientific Research Applications

Pharmacologic Control in Feeding

Phenethylamines like Hydroxydiethylphenamine have been crucial in researching feeding control mechanisms. Studies have shown that phenethylamines, due to their structural similarities with monoamine neurotransmitters, can be instrumental in understanding and treating conditions like anorexia nervosa and obesity. This has led to the development of new models for studying and treating obesity, with a focus on the role of catecholamine and serotonin neurons in inhibiting feeding (Hoebel, 1977).

Role in Cancer and Sickle Cell Anemia Treatment

Hydroxyurea, a compound related to this compound, has been used in treating various diseases, including cancer and sickle cell anemia. Its role in inhibiting ribonucleotide reductase and consequently DNA synthesis makes it a valuable drug in antineoplastic therapy. Clinical experience with hydroxyurea provides insights into its evolving applications and potential in ongoing research (Donehower, 1992).

Antioxidant and Amine Oxidase Inhibitory Activities

Hydroxyurea, a derivative of this compound, has shown significant antioxidant activities and inhibitory effects on enzymes like monoamine oxidase (MAO). This highlights its potential therapeutic value in treating conditions related to oxidative stress and enzyme dysregulation, offering new avenues for drug development (Liu et al., 2010).

Applications in Dermatology

Hydroxy acids, a class of compounds including this compound, have been extensively used in dermatological applications. They are effective in treating various skin conditions like photoaging, acne, and pigmentation disorders. Research into their mechanism of action and safety, particularly with prolonged use on sun-exposed skin, is crucial for their continued application in both cosmetic and therapeutic contexts (Kornhauser et al., 2010).

Inhibitory Effects on HIV Replication

Research has shown that Hydroxyurea can inhibit the replication of HIV-1 in infected cells, indicating its potential as a treatment option for AIDS. Its mechanism involves decreasing intracellular deoxynucleotides, thus inhibiting HIV-1 DNA synthesis. This underscores its importance in developing new therapeutic strategies for HIV/AIDS (Lori et al., 1994).

Biomedical Applications of Hydroxyapatite

Hydroxyapatite, chemically related to this compound, has significant biomedical applications, particularly in bone tissue regeneration and drug delivery systems. Advances in the synthesis, functionalization, and characterization of hydroxyapatite have expanded its role in various fields, including medical imaging and treatment of hyperthermia (Haider et al., 2017).

Serotonin's Role in Diabetes and Obesity Treatment

Serotonin, structurally similar to this compound, plays a key role in metabolicregulation and has been targeted for treating diabetes and obesity. Its regulation of mood and feeding behaviors in the central nervous system and peripheral tissues makes it a potential therapeutic target. Inhibition of serotonin synthesis has shown promise in reducing weight gain and improving metabolic dysfunction in obesity models. This highlights the significance of the serotonergic system in the treatment of metabolic disorders (Oh et al., 2016).

Safety and Hazards

This involves understanding the risks associated with handling the compound. It can include toxicity information, safety precautions, and first aid measures .

Future Directions

This involves speculating on potential future research directions based on the current understanding of the compound. It could include potential applications, areas that need further study, or new methods to synthesize or analyze the compound .

Biochemical Analysis

Biochemical Properties

Decloxizine Dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a histamine 1 receptor antagonist, it binds to the histamine 1 receptors on the surface of cells, preventing histamine from exerting its effects. This interaction is particularly important in the context of allergic reactions, where histamine release leads to symptoms such as itching, swelling, and redness . Decloxizine Dihydrochloride’s binding to the histamine 1 receptor inhibits these symptoms by blocking the receptor’s activation.

Cellular Effects

The effects of Decloxizine Dihydrochloride on various types of cells and cellular processes are profound. By blocking histamine 1 receptors, Decloxizine Dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as mast cells and basophils, it prevents the release of histamine and other inflammatory mediators, thereby reducing allergic responses . Additionally, in epithelial cells, it can mitigate the effects of histamine-induced permeability changes, which are responsible for the swelling and redness observed during allergic reactions.

Molecular Mechanism

At the molecular level, Decloxizine Dihydrochloride exerts its effects through competitive inhibition of the histamine 1 receptor. This receptor is a G-protein-coupled receptor (GPCR) that, when activated by histamine, triggers a cascade of intracellular events leading to inflammation and other allergic symptoms . Decloxizine Dihydrochloride binds to the receptor’s active site, preventing histamine from binding and activating the receptor. This inhibition results in decreased intracellular calcium levels and reduced activation of downstream signaling pathways, ultimately leading to a reduction in allergic symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Decloxizine Dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure to light and heat . In in vitro studies, the long-term effects of Decloxizine Dihydrochloride on cellular function have shown that it can maintain its antihistamine activity for extended periods, although some degradation may occur over time. In in vivo studies, the compound has demonstrated sustained efficacy in reducing allergic symptoms over several hours, with a gradual decline in activity as it is metabolized and excreted from the body .

Dosage Effects in Animal Models

The effects of Decloxizine Dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces histamine-induced symptoms without significant adverse effects . At higher doses, some toxic effects have been observed, including sedation and gastrointestinal disturbances. These effects are likely due to the compound’s interaction with other histamine receptors and off-target sites. Threshold effects have been noted, where a minimum effective dose is required to achieve significant antihistamine activity, and doses above this threshold do not proportionally increase efficacy but rather increase the risk of adverse effects .

Metabolic Pathways

Decloxizine Dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are then excreted via the kidneys . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, potentially influencing the metabolism of other drugs processed by the same enzymes. This interaction underscores the importance of considering potential drug-drug interactions when administering Decloxizine Dihydrochloride .

Transport and Distribution

Within cells and tissues, Decloxizine Dihydrochloride is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross biological barriers and reach its target sites .

Subcellular Localization

The subcellular localization of Decloxizine Dihydrochloride is primarily within the cytoplasm, where it interacts with histamine 1 receptors on the cell membrane . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing Decloxizine Dihydrochloride to specific cellular compartments, ensuring its effective interaction with the histamine 1 receptors .

properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSDUJACXBVDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3733-63-9 (Parent)
Record name Hydroxydiethylphenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20156699
Record name Hydroxydiethylphenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13073-96-6
Record name Hydroxydiethylphenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxydiethylphenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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